
Benzyl 7-(acetyloxy)hept-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 7-(acétoxy)hept-2-énoate de benzyle est un composé organique caractérisé par sa structure unique, qui comprend un groupe benzyle lié à une chaîne hept-2-énoate avec un substituant acétoxy.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du 7-(acétoxy)hept-2-énoate de benzyle implique généralement l'estérification de l'acide 7-hydroxyhept-2-énoïque avec de l'alcool benzylique en présence d'un catalyseur acide. La réaction est effectuée sous reflux pour assurer une conversion complète. Le groupe acétoxy est introduit par acétylation à l'aide d'anhydride acétique et d'une base telle que la pyridine.
Méthodes de production industrielle : À l'échelle industrielle, la production de 7-(acétoxy)hept-2-énoate de benzyle peut impliquer des procédés à flux continu pour améliorer l'efficacité et le rendement. L'utilisation de réacteurs automatisés et le contrôle précis des paramètres réactionnels garantissent une qualité de produit constante.
Analyse Des Réactions Chimiques
Types de réactions : Le 7-(acétoxy)hept-2-énoate de benzyle peut subir diverses réactions chimiques, notamment :
Oxydation : La double liaison dans la chaîne hept-2-énoate peut être oxydée à l'aide de réactifs tels que le permanganate de potassium ou le tétroxyde d'osmium.
Réduction : Le groupe ester peut être réduit en alcool à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium.
Substitution : Le groupe benzyle peut être substitué par d'autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courants :
Oxydation : Permanganate de potassium en milieu aqueux.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution : Hydrure de sodium dans le diméthylformamide (DMF).
Principaux produits :
Oxydation : Formation de diols ou d'acides carboxyliques.
Réduction : Formation de 7-hydroxyhept-2-énoate de benzyle.
Substitution : Formation de divers dérivés benzyliques substitués.
Applications De Recherche Scientifique
Le 7-(acétoxy)hept-2-énoate de benzyle présente plusieurs applications en recherche scientifique :
Chimie : Utilisé comme intermédiaire dans la synthèse de molécules organiques complexes.
Biologie : Étudié pour son potentiel en tant que composé bioactif doté de propriétés antimicrobiennes.
Médecine : Exploré pour son utilisation potentielle dans le développement de médicaments, en particulier dans la synthèse de promédicaments.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
5. Mécanisme d'action
Le mécanisme d'action du 7-(acétoxy)hept-2-énoate de benzyle implique son interaction avec des cibles moléculaires spécifiques. Le groupe acétoxy peut subir une hydrolyse pour libérer de l'acide acétique, ce qui peut contribuer à son activité biologique. Le groupe benzyle peut interagir avec des poches hydrophobes dans les protéines, influençant leur fonction.
Composés similaires :
Acétate de benzyle : Structure d'ester similaire, mais sans la chaîne hept-2-énoate.
Acide hept-2-énoïque : Sans les groupes benzyle et acétoxy.
Benzoate de benzyle : Contient un ester benzylique, mais avec un groupe benzoate au lieu d'hept-2-énoate.
Unicité : Le 7-(acétoxy)hept-2-énoate de benzyle est unique en raison de sa combinaison d'un groupe benzyle, d'un substituant acétoxy et d'une chaîne hept-2-énoate. Cette structure unique confère des propriétés chimiques et biologiques spécifiques qui ne sont pas trouvées dans des composés similaires.
Mécanisme D'action
The mechanism of action of Benzyl 7-(acetyloxy)hept-2-enoate involves its interaction with specific molecular targets. The acetyloxy group can undergo hydrolysis to release acetic acid, which may contribute to its biological activity. The benzyl group can interact with hydrophobic pockets in proteins, influencing their function.
Comparaison Avec Des Composés Similaires
Benzyl acetate: Similar ester structure but lacks the hept-2-enoate chain.
Hept-2-enoic acid: Lacks the benzyl and acetyloxy groups.
Benzyl benzoate: Contains a benzyl ester but with a benzoate group instead of hept-2-enoate.
Uniqueness: Benzyl 7-(acetyloxy)hept-2-enoate is unique due to its combination of a benzyl group, an acetyloxy substituent, and a hept-2-enoate chain. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.
Propriétés
Numéro CAS |
920753-90-8 |
|---|---|
Formule moléculaire |
C16H20O4 |
Poids moléculaire |
276.33 g/mol |
Nom IUPAC |
benzyl 7-acetyloxyhept-2-enoate |
InChI |
InChI=1S/C16H20O4/c1-14(17)19-12-8-3-2-7-11-16(18)20-13-15-9-5-4-6-10-15/h4-7,9-11H,2-3,8,12-13H2,1H3 |
Clé InChI |
QAECWZFLIAVEAT-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCCCCC=CC(=O)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


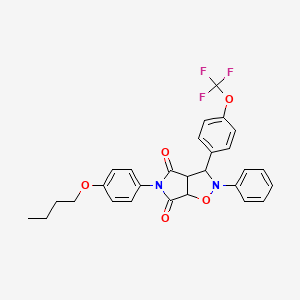

![4-(4,6-dioxo-2,5-diphenylhexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-3-yl)phenyl benzoate](/img/structure/B12639028.png)

![3-Butyn-1-ol, 4-[4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-](/img/structure/B12639037.png)
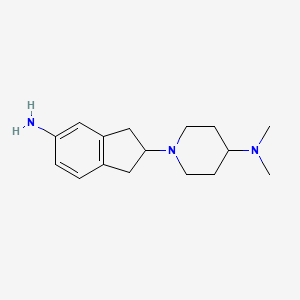
![4-[[4-[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoyl]amino]-2-hydroxy-3,3-dimethylbutanoic acid](/img/structure/B12639060.png)
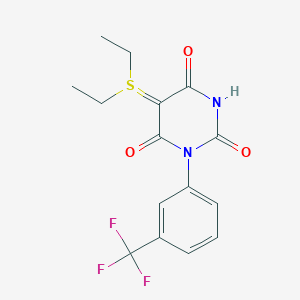
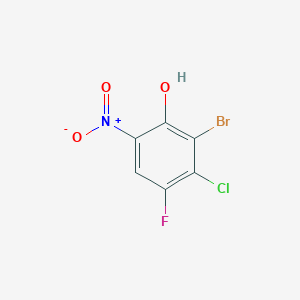

![[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-[[5-[(2-methylphenoxy)methyl]-4-pentyl-1,2,4-triazol-3-yl]sulfanyl]oxan-2-yl]methyl acetate](/img/structure/B12639089.png)
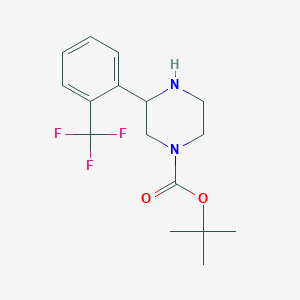

![4-[3-(Diethylamino)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B12639104.png)
